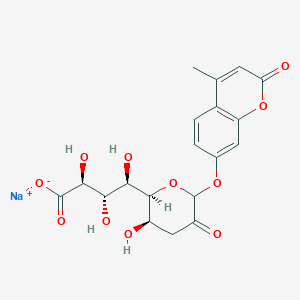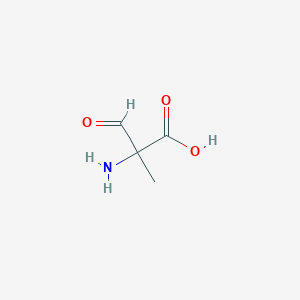
Calcium quinate gluconate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Calcium quinate gluconate is a compound that combines calcium, quinate, and gluconate ions. It is known for its potential applications in various fields, including medicine, chemistry, and industry. The compound is valued for its ability to provide calcium in a bioavailable form, making it useful in dietary supplements and medical treatments.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Calcium quinate gluconate can be synthesized through the reaction of gluconic acid-delta-lactone with calcium carbonate at elevated temperatures. The reaction typically occurs at temperatures between 80-90°C, resulting in an aqueous solution of calcium gluconate. The solution is then treated with activated carbon, filtered, and crystallized to obtain the final product .
Industrial Production Methods
Industrial production of this compound involves the fermentation of glucose using specific microorganisms. The fermentation process produces gluconic acid, which is then reacted with calcium carbonate to form calcium gluconate. The product is purified through crystallization and drying processes to achieve the desired purity and quality .
Análisis De Reacciones Químicas
Types of Reactions
Calcium quinate gluconate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: Substitution reactions can occur, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions typically occur under controlled conditions, such as specific pH levels and temperatures, to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols.
Aplicaciones Científicas De Investigación
Calcium quinate gluconate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its role in cellular processes and calcium signaling pathways.
Mecanismo De Acción
The mechanism of action of calcium quinate gluconate involves the release of calcium ions, which play a crucial role in various physiological processes. Calcium ions are essential for the functional integrity of the nervous, muscular, and skeletal systems. They regulate cardiac function, renal function, respiration, blood coagulation, and cell membrane permeability . The compound’s effects are mediated through its interaction with calcium channels and receptors, influencing cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Calcium gluconate: A closely related compound used for similar applications, such as treating calcium deficiencies and as a dietary supplement.
Calcium borogluconate: Commonly used in veterinary medicine due to its higher solubility.
Calcium carbonate: Widely used as a calcium supplement and antacid.
Uniqueness
Calcium quinate gluconate is unique due to its combination of quinate and gluconate ions, which may enhance its bioavailability and efficacy compared to other calcium compounds. Its specific molecular structure allows for targeted applications in both medical and industrial fields.
Propiedades
Número CAS |
12261-92-6 |
|---|---|
Fórmula molecular |
C13H22CaO13 |
Peso molecular |
426.38 g/mol |
Nombre IUPAC |
calcium;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate;(3R,5R)-1,3,4,5-tetrahydroxycyclohexane-1-carboxylate |
InChI |
InChI=1S/C7H12O6.C6H12O7.Ca/c8-3-1-7(13,6(11)12)2-4(9)5(3)10;7-1-2(8)3(9)4(10)5(11)6(12)13;/h3-5,8-10,13H,1-2H2,(H,11,12);2-5,7-11H,1H2,(H,12,13);/q;;+2/p-2/t3-,4-,5?,7?;2-,3-,4+,5-;/m11./s1 |
Clave InChI |
WMTXJJATAGXRNR-IMFKWKESSA-L |
SMILES isomérico |
C1[C@H](C([C@@H](CC1(C(=O)[O-])O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.[Ca+2] |
SMILES canónico |
C1C(C(C(CC1(C(=O)[O-])O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Ca+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


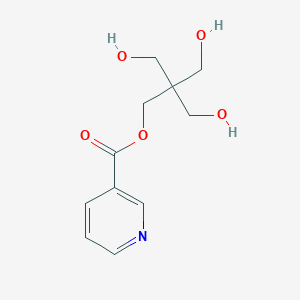
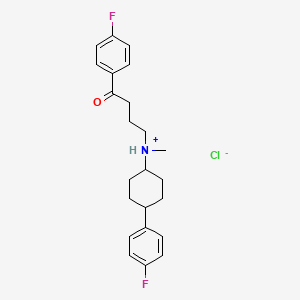
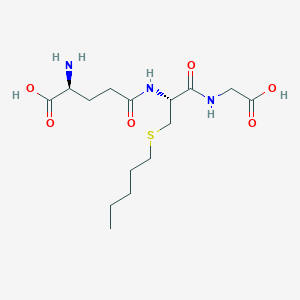

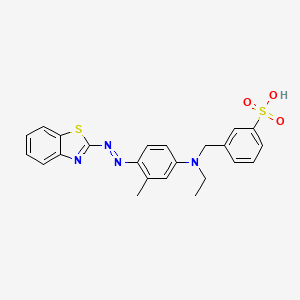
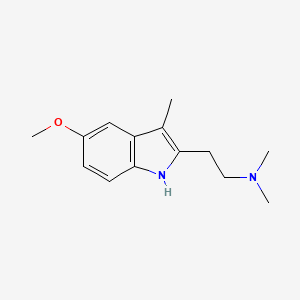
![3-Oxo-2-azaspiro[4.4]nonane-4-carboxylic acid](/img/structure/B13747432.png)
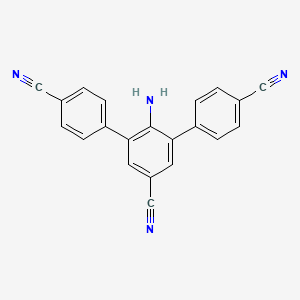
![disodium;3-[16-[[6-amino-2-[[5-amino-2-[(2-amino-3-methylbutanoyl)amino]-5-oxopentanoyl]amino]hexanoyl]amino]-10-(3-amino-3-oxopropyl)-33-(2-carboxylatoethyl)-7-[[1-[[1-[[1-(1,3-dicarboxypropylamino)-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]carbamoyl]-3,13,20,22,28,34,40-heptamethyl-9,12,15-trioxo-4,5,18,19-tetrathia-8,11,14,24,26,31,36,39,41-nonaza-38,42-diazanidahexacyclo[21.15.1.12,37.127,30.132,35.021,25]dotetraconta-1,21,23(39),24,26,28,30,32(41),33,35,37(40)-undecaen-29-yl]propanoate;iron(2+)](/img/structure/B13747437.png)
